
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is a derivative of naphthalene, characterized by the presence of two methyl groups and a phenyl group attached to the tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The process typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalysts and reaction conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, metal catalysts (e.g., nickel, palladium)
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules . This property is particularly useful in hydrogenation reactions and other processes requiring hydrogen transfer .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1-Methyl-1-phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a methyl group instead of a dimethyl group.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups attached to the tetrahydronaphthalene core.
Uniqueness
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
40628-91-9 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,4-dimethyl-4-phenyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C18H20/c1-14-12-13-18(2,15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
GUWQLXGUENPKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
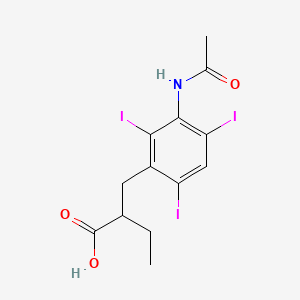
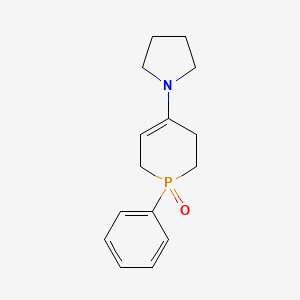
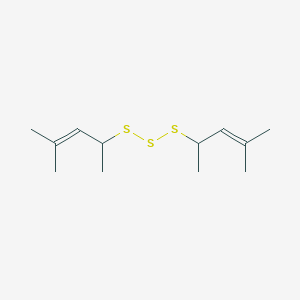
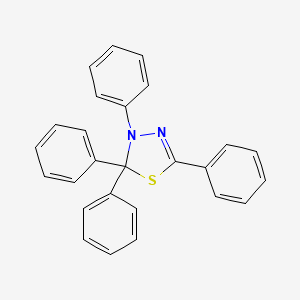
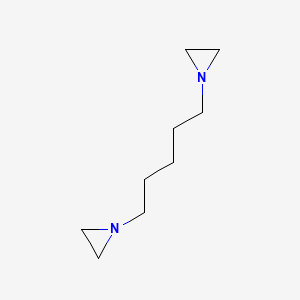
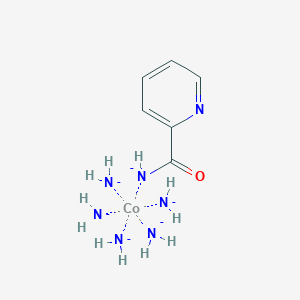

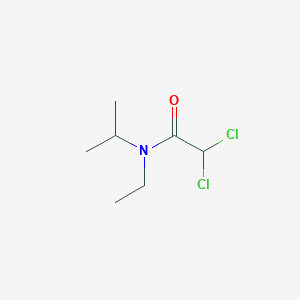
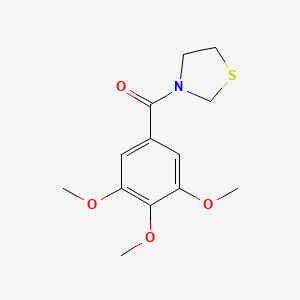
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
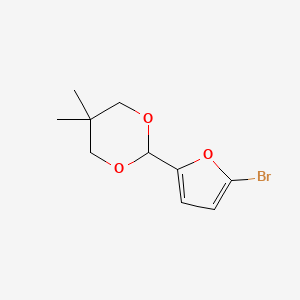
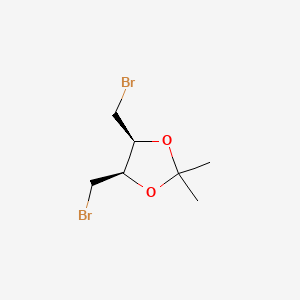
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
